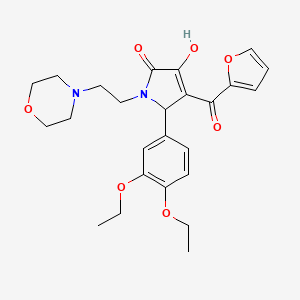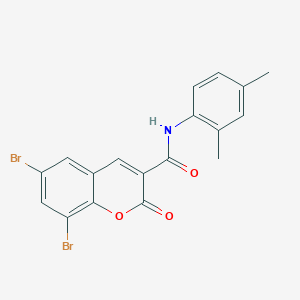
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core substituted with a 2,4-dimethoxyphenyl group and a 3-methyl-1-phenyl-1H-pyrazol-5-yl group
準備方法
The synthesis of N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable electrophile.
Attachment of the 3-Methyl-1-Phenyl-1H-Pyrazol-5-yl Group: The final step involves the coupling of the quinoxaline intermediate with a 3-methyl-1-phenyl-1H-pyrazol-5-yl derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways involved in cell growth and survival, leading to the induction of apoptosis or cell cycle arrest.
類似化合物との比較
N2-(2,4-dimethoxyphenyl)-N3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine can be compared with other quinoxaline derivatives and pyrazole-containing compounds. Similar compounds include:
Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline core but differ in their substituents.
Pyrazole Derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazole and 1-phenyl-3-(2,4-dimethoxyphenyl)-1H-pyrazole share the pyrazole moiety but differ in their additional substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H24N6O2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
2-N-(2,4-dimethoxyphenyl)-3-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C26H24N6O2/c1-17-15-24(32(31-17)18-9-5-4-6-10-18)30-26-25(27-20-11-7-8-12-21(20)28-26)29-22-14-13-19(33-2)16-23(22)34-3/h4-16H,1-3H3,(H,27,29)(H,28,30) |
InChIキー |
CURPYNACQQHCGR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12139096.png)
![4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12139114.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B12139120.png)
![Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate](/img/structure/B12139126.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139127.png)
![(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12139131.png)
![N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B12139132.png)


![N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12139141.png)
![N'-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide](/img/structure/B12139149.png)
![3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B12139164.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12139172.png)
![5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline](/img/structure/B12139174.png)
